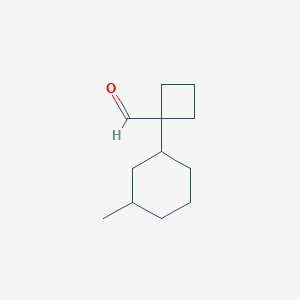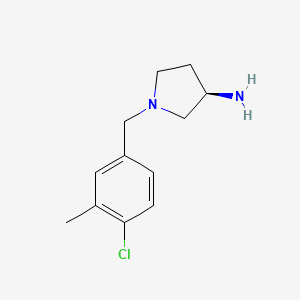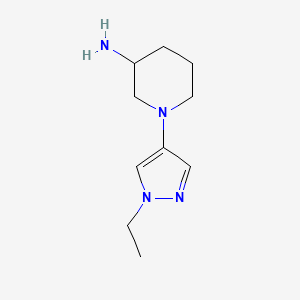
1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H18N4 It is a derivative of pyrazole and piperidine, two important heterocyclic compounds
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole with piperidin-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets in the body. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial activity .
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine can be compared with similar compounds such as:
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: This compound has a similar structure but with a methyl group instead of an ethyl group. .
The uniqueness of this compound lies in its specific combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-2-14-8-10(6-12-14)13-5-3-4-9(11)7-13/h6,8-9H,2-5,7,11H2,1H3 |
InChI Key |
LTFIWUBTAFFKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)N2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)

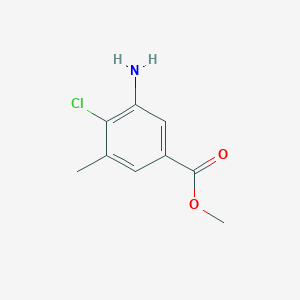


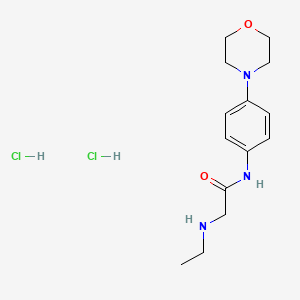
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
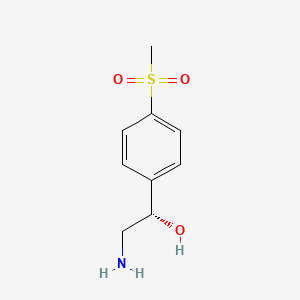

![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
